4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound notable for its potential applications in the field of agriculture, particularly as a pesticide. This compound exhibits structural features that suggest it may be effective against various pests, including insects and nematodes. Its synthesis and characterization have been subjects of recent research, highlighting its significance in pest control strategies.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms. It is also classified as a pesticide due to its intended use in agricultural settings for pest management.
The synthesis of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multi-step synthetic routes that include the formation of key intermediates. Common methods include:
The detailed synthetic pathway often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular structure of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can be represented by its chemical formula:
This structure includes multiple functional groups such as nitro groups (–NO₂), amide groups (–CONH–), and a tetrafluoroethoxy moiety which contributes to its pesticidal properties.
FC(F)C(F)(F)Oc1c(Cl)cc(NC(=O)NC(=O)c2c(F)cccc2F)cc1Cl
RGNPBRKPHBKNKX-UHFFFAOYSA-N
The compound undergoes several chemical reactions relevant to its function as a pesticide:
Understanding these reactions is critical for predicting the environmental behavior of the compound and ensuring safe application in agricultural practices.
The mechanism by which 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide exerts its pesticidal effects likely involves:
Studies indicate that compounds with similar structures can lead to increased mortality rates in pest populations when applied at appropriate concentrations .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity.
4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is primarily researched for its potential use as an insecticide and acaricide. Its effectiveness against various agricultural pests makes it a candidate for inclusion in integrated pest management programs. Additionally, ongoing research aims to explore its efficacy against nematodes and other agricultural pests .
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8